(R)-2-(Fmoc-amino)-4-aminobutanoic acid

Chiral purity Enantiomeric excess Peptide synthesis

This (R)-configured Fmoc-D-Dab-OH features a free γ-amine that enables selective on-resin acylation, biotinylation, or fluorescent labeling without disturbing the α-amine Fmoc—eliminating the need for additional deprotection steps. Each lot is verified at ≥99% HPLC purity with a specific optical rotation of +13° to +16°, ensuring exact D-enantiomer incorporation. This rigorous control minimizes cumulative deletion sequences in long syntheses, reduces preparative HPLC burdens, and maintains the helical conformation critical for protease-resistant peptide drugs. Choose this building block for unmatched synthetic flexibility and batch-to-batch consistency.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 326486-42-4
Cat. No. B13384749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Fmoc-amino)-4-aminobutanoic acid
CAS326486-42-4
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
InChIInChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)
InChIKeyZZDRDGKSMGGBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Fmoc-amino)-4-aminobutanoic acid (CAS 326486-42-4) – A High-Purity Chiral Building Block for Orthogonal Peptide Synthesis


(R)-2-(Fmoc-amino)-4-aminobutanoic acid, also known as Fmoc-D-Dab-OH, is a non-proteinogenic, chiral amino acid derivative belonging to the Fmoc-protected 2,4-diaminobutyric acid (Dab) family. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α‑amine and a free γ‑amine, with molecular formula C₁₉H₂₀N₂O₄ and a molecular weight of 340.4 g/mol . The compound is a white crystalline powder with a melting point above 148 °C (decomposition) and is widely employed as a key intermediate in solid-phase peptide synthesis (SPPS), enabling site‑specific incorporation of the D‑configured diaminobutyric acid residue into peptide chains for pharmaceutical research and bioconjugation applications .

Why (R)-2-(Fmoc-amino)-4-aminobutanoic acid Cannot Be Freely Substituted by Other Fmoc-Protected Diaminobutyric Acid Analogs


Although multiple Fmoc‑protected 2,4‑diaminobutyric acid derivatives exist, they are not interchangeable. The (R)‑enantiomer imparts specific stereochemistry critical for biological target recognition, and even a small enantiomeric impurity can alter peptide conformation and activity . Moreover, the protection state of the γ‑amine fundamentally determines the orthogonal deprotection strategy: a free γ‑amine permits direct on‑resin side‑chain modification without additional deprotection steps, whereas doubly‑protected analogs (e.g., Fmoc‑D‑Dab(Fmoc)‑OH) require simultaneous global Fmoc removal, restricting synthetic flexibility. Substitution without rigorous control of enantiopurity and protecting‑group identity risks failed couplings, racemization, or undesired side reactions that compromise peptide yield and purity [1].

Quantitative Differentiation Evidence for (R)-2-(Fmoc-amino)-4-aminobutanoic acid Against Its Closest Analogs


Enantiomeric Purity: Optical Rotation Separation Between (R)- and (S)-Fmoc-Dab-OH

The (R)-enantiomer (target) exhibits a specific optical rotation of [α]D20 = +13.0 to +16.0° (C=1 in 4 mL MeOH + 1 mL 1N HCl), whereas the (S)-enantiomer (Fmoc-L-Dab-OH, CAS 161420-87-7) shows [α]D20 = −13.0 to −16.0° under identical conditions, yielding a full‑range separation of approximately 28° that enables unambiguous identity verification [1].

Chiral purity Enantiomeric excess Peptide synthesis

HPLC Purity: ≥99% Specification for (R)-Fmoc-Dab-OH vs. 98% Typical for Doubly-Protected Fmoc-D-Dab(Fmoc)-OH

The target compound is routinely supplied with an HPLC purity specification of ≥99% (as per ChemImpex, lot‑specific COA), whereas the doubly‑protected analog Fmoc‑D‑Dab(Fmoc)‑OH (CAS 201473‑83‑8) is typically offered at 98% purity by multiple suppliers. Although a 1% difference may appear small, it represents a 50% reduction in total impurities, which is critical for minimizing deletion sequences and purification burdens in long peptide chains .

HPLC purity Peptide yield Quality control

Orthogonal Protection Strategy: Free γ-Amine Enables Selective On-Resin Derivatization Not Possible with Doubly-Protected Analogs

(R)-Fmoc-Dab-OH carries only the Fmoc group on the α‑amine, leaving the γ‑amine free (MW 340.4 g mol⁻¹). In contrast, Fmoc‑D‑Dab(Fmoc)‑OH (MW 562.6 g mol⁻¹) has both amino groups Fmoc‑protected, meaning any attempt to release the side chain forces simultaneous α‑amine deprotection. The free γ‑amine of the target compound permits orthogonal on‑resin functionalization (acylation, sulfonylation, reductive alkylation) without additional protecting group manipulations .

Orthogonal protection Side-chain modification Divergent synthesis

Lactamization Susceptibility: Free γ-Amine May Present Lower Risk Than Mtt-Protected Side-Chain Analogs Under Standard Coupling Conditions

A published study demonstrated that Fmoc‑Dab(Mtt)‑OH, a side‑chain Mtt‑protected analog, exhibits “abnormally poor coupling efficiency” during SPPS due to rapid lactamization between the free α‑amine and the carboxyl group under standard coupling conditions, requiring special reagents (e.g., DEPBT) and multi‑time protocols for acceptable incorporation [1]. Although direct quantitative data for the free γ‑amine analog (target) are not available, the absence of the bulky acid‑labile Mtt group and the presence of a free, protonatable γ‑amine are mechanistically expected to reduce intramolecular cyclization tendency, making the target compound a potentially more reliable choice for routine SPPS.

Lactamization Coupling efficiency Side reaction

Storage Condition: 2–8 °C Refrigeration Sufficient for (R)-Fmoc-Dab-OH vs. −20 °C Required for Doubly-Protected Fmoc-D-Dab(Fmoc)-OH

Supplier specifications indicate that (R)-Fmoc-Dab-OH is stable when stored at 2–8 °C, protected from light and moisture , whereas Fmoc‑D‑Dab(Fmoc)‑OH requires storage at −20 °C to prevent degradation [1]. This difference in storage temperature requirement reduces cold‑chain logistics complexity and energy cost for facilities that do not maintain −20 °C storage for reagents.

Storage stability Logistics Peptide building block

Optimal Scientific and Industrial Use Cases for (R)-2-(Fmoc-amino)-4-aminobutanoic acid Based on Quantitative Differentiation


Stereospecific Antimicrobial Peptide (AMP) Engineering

D‑amino acid substitution is a well‑established strategy for enhancing proteolytic stability of AMPs. The validated ≥99% HPLC purity and unambiguous +13° to +16° optical rotation of (R)‑Fmoc‑Dab‑OH ensure that only the D‑enantiomer is incorporated, preserving the intended helical conformation and resistance to endogenous proteases .

On‑Resin Side‑Chain Divergent Library Synthesis

The free γ‑amine of (R)‑Fmoc‑Dab‑OH permits selective on‑resin acylation, biotinylation, or fluorescent labeling without perturbing the α‑amine Fmoc. This orthogonality enables parallel synthesis of focused libraries from a single peptide intermediate, dramatically increasing chemical diversity per synthesis cycle .

High‑Purity Long Peptide (>30‑mer) Assembly

The ≥99% HPLC purity specification reduces cumulative deletion sequences in long peptide syntheses. Each 1% purity deficit per coupling can compound to >25% crude impurities over 30 residues; using the higher‑purity target building block directly minimizes preparative HPLC burdens .

Logistically Favorable Stocking for Multi‑Project Laboratories

The 2–8 °C storage condition allows this building block to be stored in standard refrigerators alongside other common Fmoc amino acids, eliminating the need for dedicated −20 °C freezer space. This is especially beneficial for core facilities managing hundreds of SPPS monomers .

Quote Request

Request a Quote for (R)-2-(Fmoc-amino)-4-aminobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.